molecular formula C19H19N3OS B2772078 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1207008-06-7

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2772078
CAS No.: 1207008-06-7
M. Wt: 337.44
InChI Key: PWENWBKNEYWDAB-UHFFFAOYSA-N
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Description

“2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial Activity

Several studies have focused on the antibacterial properties of compounds related to 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide. Ramalingam et al. (2019) synthesized derivatives involving substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, showing significant antibacterial activity. The derivatives were examined for their antibacterial properties and showed promising results (Ramalingam, Ramesh, & Sreenivasulu, 2019). Another study by Kaplancıklı et al. (2012) synthesized N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives, which demonstrated significant analgesic activities in addition to their potential antibacterial properties (Kaplancıklı et al., 2012).

Anticancer Activity

Duran and Demirayak (2012) developed 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives and investigated their anticancer activities. The compounds displayed considerable activity against various cancer cell lines, suggesting potential applications in cancer treatment (Duran & Demirayak, 2012). Furthermore, Yurttaş et al. (2015) synthesized benzothiazole derivatives bearing different heterocyclic rings and evaluated their antitumor activity. The derivatives showed significant anticancer activity against various cancer cell lines, indicating the therapeutic potential of such compounds (Yurttaş, Tay, & Demirayak, 2015).

Inhibition of BACE1 Enzyme

Yan et al. (2017) synthesized 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives as BACE1 inhibitors. BACE1, a β-secretase enzyme, is a therapeutic target in Alzheimer's disease. The study found that some derivatives exhibited potent inhibitory activity against BACE1, suggesting their potential use in Alzheimer's disease therapy (Yan et al., 2017).

Antioxidant Properties

Basta et al. (2017) prepared benzimidazole derivatives and studied their antioxidant properties for base stock. The derivatives were found to exhibit significant antioxidant activity, indicating their potential use in industrial applications to protect oils and lubricants from oxidation (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).

Mechanism of Action

The mechanism of action of imidazole-containing compounds is diverse and depends on the specific derivative . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

The safety and hazards of imidazole-containing compounds depend on the specific derivative . Some derivatives are used in commercially available drugs, indicating their safety for human use under certain conditions .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives suggests that they will continue to be a focus of research in the future .

Properties

IUPAC Name

2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13-3-7-15(8-4-13)17-11-21-19(24-12-18(20)23)22(17)16-9-5-14(2)6-10-16/h3-11H,12H2,1-2H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWENWBKNEYWDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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